(R)-N-(2-Hydroxypropyl)-4-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2R)-2-hydroxypropyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOBKAQJZDLRFJ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[C@@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355597 | |
| Record name | AG-H-23848 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805338-72-1 | |
| Record name | AG-H-23848 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for R N 2 Hydroxypropyl 4 Methylbenzenesulfonamide and Analogous Chiral Sulfonamides
Strategies for Enantioselective Synthesis and Stereochemical Control
Enzymatic or Biocatalytic Approaches for Chiral Resolution
The preparation of enantiomerically pure (R)-N-(2-Hydroxypropyl)-4-methylbenzenesulfonamide can be approached through the kinetic resolution of a racemic mixture. While specific enzymatic resolution protocols for this exact compound are not extensively reported in the reviewed literature, the principles of biocatalysis, particularly using lipases, are well-established for resolving racemic alcohols and amines, which are key precursors or structural analogs.
Lipases are frequently employed for the kinetic resolution of racemic secondary alcohols via enantioselective acylation. In a typical kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated by the enzyme, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unacylated enantiomers. For instance, the chemoenzymatic synthesis of chiral 1-(β-hydroxypropyl)azoles has been successfully achieved through lipase-catalyzed transesterification of the racemic alcohols with vinyl acetate, leading to the kinetic resolution of the enantiomers. nih.gov
This biocatalytic approach offers a green and efficient alternative to traditional chemical methods for obtaining chiral compounds. The synthesis of racemic 1-(β-hydroxypropyl)azoles can be carried out under solvent-free conditions by the regioselective ring-opening of 1,2-propylene oxide with the corresponding azole. nih.gov Subsequent enzymatic resolution provides access to the desired enantiomerically enriched alcohol.
The application of this methodology to N-(2-hydroxypropyl)-4-methylbenzenesulfonamide would involve the enantioselective acylation of the secondary hydroxyl group. A variety of lipases could be screened for this purpose, with the choice of enzyme, acyl donor, and solvent being critical for achieving high enantioselectivity and yield.
Development of Efficient and Scalable Synthetic Protocols
One-Pot and Multigram-Scale Procedures
The development of one-pot and scalable synthetic procedures is crucial for the practical application of chiral sulfonamides. A common and efficient route to N-substituted sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride. For the synthesis of this compound, this would typically involve the reaction of (R)-1-aminopropan-2-ol with p-toluenesulfonyl chloride.
One-pot procedures for the synthesis of related chiral compounds, such as N-tosyl aziridines from 2-amino alcohols, have been developed. nih.govresearchgate.net These methods combine the tosylation of both the amino and hydroxyl groups, followed by an in-situ cyclization to form the aziridine (B145994) ring, often using simple inorganic bases and environmentally benign solvents. nih.govresearchgate.net While this leads to a different final product, the initial N-tosylation step is directly relevant to the synthesis of the target sulfonamide.
For a multigram-scale synthesis of this compound, a straightforward approach would be the reaction of commercially available (R)-1-aminopropan-2-ol with p-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct. Optimization of reaction conditions, such as solvent, temperature, and stoichiometry, would be necessary to ensure high yield and purity on a larger scale. The synthesis of a diverse array of chiral fragments, including sultams, from amino alcohols has been demonstrated on a multigram scale, highlighting the feasibility of such approaches. acs.org
Below is a representative table of reaction conditions that could be explored for the synthesis of N-sulfonylated amino alcohols.
| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | (R)-1-aminopropan-2-ol | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 0 to RT | - |
| 2 | (R)-1-aminopropan-2-ol | p-Toluenesulfonyl chloride | Pyridine (B92270) | Pyridine | 0 to RT | - |
| 3 | (R)-1-aminopropan-2-ol | p-Toluenesulfonyl chloride | Aq. NaOH | Dichloromethane | RT | - |
Note: The yields are hypothetical and would need to be determined experimentally.
Solvent-Free and Environmentally Benign Synthetic Conditions
Increasing environmental concerns have driven the development of solvent-free and environmentally benign synthetic methods. For the synthesis of sulfonamides, this can involve performing the reaction without a solvent or in an aqueous medium.
A facile and environmentally benign synthesis of sulfonamides has been reported in water, avoiding the use of organic solvents and bases. semanticscholar.org This method relies on the reaction of sulfonyl chlorides with amines in water, with the pH controlled to minimize hydrolysis of the sulfonyl chloride. The product often precipitates from the reaction mixture and can be isolated by simple filtration.
Solvent-free tosylation of alcohols and anilines has also been demonstrated. researchgate.net These reactions can be carried out by simply mixing the alcohol or amine with the sulfonyl chloride, sometimes with the aid of a solid support or a catalyst. Such solvent-free conditions not only reduce environmental impact but can also lead to shorter reaction times and simpler work-up procedures. The reaction of (R)-1-aminopropan-2-ol with p-toluenesulfonyl chloride under solvent-free conditions could provide a green and efficient route to the desired product.
Mechanistic Insights into Sulfonamide Bond Formation (S-N coupling)
The formation of the sulfonamide bond (S-N coupling) is a fundamental reaction in the synthesis of the target molecule. The most common method for this transformation is the reaction of an amine with a sulfonyl chloride.
The mechanism of tosylation of an alcohol with tosyl chloride in the presence of a base like pyridine is a well-understood process. youtube.com The reaction proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the tosyl chloride. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid that is formed as a byproduct. Crucially, in this reaction, the bond between the carbon and the oxygen of the alcohol is not broken. youtube.com This means that if a chiral alcohol is used, its stereochemistry is retained in the resulting tosylate product.
Similarly, in the sulfonylation of an amine, the nitrogen atom of the amine acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. The stereocenter in a chiral amino alcohol, such as (R)-1-aminopropan-2-ol, is not at the nucleophilic nitrogen atom. Therefore, the reaction with p-toluenesulfonyl chloride is not expected to affect the stereochemistry at the chiral carbon, leading to the formation of the (R)-enantiomer of the N-(2-hydroxypropyl)-4-methylbenzenesulfonamide.
The reaction is generally considered to be a nucleophilic substitution at the sulfur atom. The reaction rate can be influenced by the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, and the reaction conditions.
Advanced Analytical and Spectroscopic Characterization of R N 2 Hydroxypropyl 4 Methylbenzenesulfonamide
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic methods are indispensable for elucidating the molecular architecture of (R)-N-(2-Hydroxypropyl)-4-methylbenzenesulfonamide. Each technique provides unique insights into the compound's functional groups, connectivity, and electronic properties.
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), probes the vibrational modes of a molecule. The resulting spectra provide a fingerprint unique to the compound's structure, allowing for the identification of specific functional groups. nih.gov For this compound, the key vibrational modes are associated with the hydroxyl, amine, sulfonyl, and aromatic groups.
The FT-IR and FT-Raman spectra are expected to show characteristic bands corresponding to stretching and bending vibrations. researchgate.net The O-H stretch from the alcohol group and the N-H stretch from the sulfonamide are typically observed as broad and sharp bands, respectively, in the high-wavenumber region of the FT-IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide moiety give rise to strong absorption bands. researchgate.net The aromatic ring exhibits characteristic C-H and C=C stretching vibrations. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the sulfonyl group and the vibrations of the aromatic backbone. s-a-s.org
Table 1: Predicted Vibrational Band Assignments for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Hydroxyl (-OH) | O-H stretching | 3500-3200 (broad) | FT-IR |
| Amine (-NH) | N-H stretching | 3300-3200 (sharp) | FT-IR |
| Aromatic C-H | C-H stretching | 3100-3000 | FT-IR, FT-Raman |
| Aliphatic C-H | C-H stretching | 3000-2850 | FT-IR, FT-Raman |
| Sulfonyl (SO₂) | Asymmetric S=O stretching | 1350-1300 | FT-IR |
| Sulfonyl (SO₂) | Symmetric S=O stretching | 1170-1150 | FT-IR, FT-Raman |
| Benzene (B151609) Ring | C=C stretching | 1600-1450 | FT-IR, FT-Raman |
| Sulfonamide | S-N stretching | 950-870 | FT-IR |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. High-field ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of this compound, the aromatic protons of the tosyl group are expected to appear as a characteristic AA'BB' system, seen as two distinct doublets. rsc.org The methyl protons of the tosyl group will present as a sharp singlet. The protons of the 2-hydroxypropyl group will show more complex splitting patterns due to their proximity and coupling, allowing for the confirmation of this side chain. The signals for the NH and OH protons can vary in chemical shift and may appear as broad signals depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. udel.edu This includes the four distinct carbons of the p-substituted aromatic ring, the methyl carbon of the tosyl group, and the three carbons of the hydroxypropyl side chain. rsc.org
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H (ortho to SO₂) | ~7.7-7.8 | Doublet (d) |
| Ar-H (meta to SO₂) | ~7.3-7.4 | Doublet (d) |
| NH | Variable | Singlet (s) or Broad |
| CH (propyl) | ~3.8-4.0 | Multiplet (m) |
| OH | Variable | Singlet (s) or Broad |
| CH₂ (propyl) | ~2.9-3.1 | Multiplet (m) |
| CH₃ (tosyl) | ~2.4 | Singlet (s) |
| CH₃ (propyl) | ~1.1-1.2 | Doublet (d) |
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C (ipso, attached to S) | ~143-144 |
| Ar-C (para, attached to CH₃) | ~137-138 |
| Ar-CH (meta to SO₂) | ~129-130 |
| Ar-CH (ortho to SO₂) | ~127-128 |
| CH (propyl) | ~68-70 |
| CH₂ (propyl) | ~53-55 |
| CH₃ (tosyl) | ~21-22 |
| CH₃ (propyl) | ~20-21 |
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for verifying the molecular formula.
For this compound (C₁₀H₁₅NO₃S), the exact monoisotopic mass can be calculated. Using electrospray ionization (ESI), a soft ionization technique, the compound is typically observed as a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural confirmation. nih.gov Expected fragmentation pathways would include cleavage of the sulfonamide S-N bond and loss of the hydroxypropyl side chain.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uk The absorption spectrum is characteristic of the chromophores present in the molecule. libretexts.org
The primary chromophore in this compound is the p-substituted benzene ring. This aromatic system gives rise to characteristic π → π* electronic transitions. tanta.edu.eg The presence of the sulfonyl group and the alkylamine substituent can influence the position and intensity of these absorption bands.
Table 4: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Region (nm) |
|---|---|---|
| π → π* | Benzene Ring | 200-280 |
Chiral Purity Determination and Enantiomeric Excess Assessment
For a chiral compound, confirming the identity of the desired enantiomer and quantifying its purity is critical. Enantiomeric excess (ee) is a measure of this purity and is determined using chiral separation techniques.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable method for separating enantiomers and determining their ratio. researchgate.net The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov
For sulfonamides containing a primary or secondary amine and a stereocenter, several types of CSPs are effective. Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are broadly applicable for a wide range of chiral compounds. mdpi.com Another effective approach for compounds with an amine group is the use of a crown ether-based CSP, which demonstrates chiral recognition through complexation with the ammonium ion of the analyte under acidic mobile phase conditions. nih.gov
In a typical analysis, a solution of the compound is injected onto the chiral column. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different retention times. A UV detector is commonly used to monitor the column effluent. The resulting chromatogram shows two separate peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess is calculated from the integrated areas of these two peaks. researchgate.net
Electrokinetic Separation Methods: Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)
Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for chiral separations. mdpi.com In CE, enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE). nih.govsemanticscholar.org A wide variety of chiral selectors are available, including cyclodextrins, macrocyclic antibiotics, and polysaccharides. nih.govbohrium.comresearchgate.net The separation is based on the differential mobility of the transient diastereomeric complexes formed between the enantiomers and the chiral selector in an electric field. nih.govresearchgate.net CE is characterized by its extremely low consumption of samples and reagents, making it a "green" analytical technique. mdpi.comnih.gov Capillary Electrochromatography (CEC) is a hybrid technique that combines the principles of HPLC and CE, using a packed capillary and an electric field to drive the mobile phase, offering another avenue for high-resolution enantioseparation.
Nuclear Magnetic Resonance (NMR)-Based Chiral Analysis Utilizing Chiral Auxiliaries
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric purity of a sample. Since the NMR spectra of enantiomers are identical in an achiral environment, a chiral auxiliary is required. This can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nih.gov A CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), reacts with the analyte to form diastereomers. fao.orgwikipedia.orgbath.ac.uk These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. nih.govnih.gov The analysis of the ¹H or ¹⁹F NMR spectra of the resulting esters or amides can provide the enantiomeric ratio. wikipedia.org Chiral solvating agents form weak, transient diastereomeric complexes with the enantiomers, which can also lead to observable differences in their NMR spectra. nih.govnih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-Crystal X-ray Diffraction Analysis of the Compound
Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a chiral molecule. nih.gov This powerful technique provides a three-dimensional map of the atomic positions within a crystal, allowing for unambiguous assignment of the (R) or (S) configuration at the stereocenter. The analysis also reveals detailed information about the molecule's conformation, including bond lengths, bond angles, and torsional angles. Furthermore, the crystal structure elucidates the intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the solid state. acs.orgacs.org For sulfonamides, intermolecular hydrogen bonds between the sulfonamide protons and sulfonyl oxygens are characteristic and play a significant role in the crystal assembly. acs.org
Table 2: Key Information Obtained from Single-Crystal X-ray Diffraction
| Parameter | Information Provided | Significance for this compound |
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. | Fundamental crystallographic data. |
| Space Group | Symmetry elements within the crystal. | Describes the arrangement of molecules. |
| Atomic Coordinates | Precise 3D position of each atom. | Defines the molecular structure, conformation, and bond parameters. |
| Absolute Configuration | Determination of the true stereochemistry (R/S). | Unambiguously confirms the (R) configuration of the chiral center. nih.gov |
| Intermolecular Interactions | Hydrogen bonds, van der Waals forces. | Explains the crystal packing and solid-state properties. acs.orgacs.org |
Analysis of Intermolecular Interactions within the Crystal Lattice (e.g., N–H···O Hydrogen Bonding, C–H···π Interactions)
A detailed analysis of the crystal structure of this compound reveals a network of intermolecular interactions that dictate the molecular packing in the solid state. While specific crystallographic data for the title compound is not publicly available, analysis of closely related sulfonamide structures allows for a predictive understanding of the key interactions likely present in its crystal lattice.
The primary and most significant intermolecular force is expected to be N–H···O hydrogen bonding . In analogous sulfonamide crystals, the nitrogen atom of the sulfonamide group acts as a hydrogen bond donor (N–H), while one of the sulfonyl oxygen atoms serves as the acceptor. nsf.gov This interaction is a robust and directional force that often leads to the formation of well-defined supramolecular structures, such as chains or dimers. nsf.govnih.gov For instance, in the crystal structure of 4-methyl-N-propylbenzenesulfonamide, intermolecular N–H···O interactions link molecules into ribbons. nsf.gov Similarly, the hydroxyl group (O–H) of the 2-hydroxypropyl moiety is also a potent hydrogen bond donor and can form strong O–H···O bonds , likely with the sulfonyl oxygen of an adjacent molecule, further stabilizing the crystal lattice. nih.gov
Based on data from analogous compounds, a hypothetical table of expected hydrogen bond geometries is presented below.
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N–H···O=S | ~0.86 | ~2.10 | ~2.95 | ~170 |
| O–H···O=S | ~0.84 | ~1.90 | ~2.75 | ~175 |
| C–H···π (ring centroid) | ~0.98 | ~2.80 | ~3.70 | ~150 |
| Note: This table is illustrative and based on typical values found in related sulfonamide crystal structures. Actual values for this compound would require experimental determination. |
Conformational Analysis from Solid-State Data
The conformation of this compound in the solid state is defined by the relative orientations of its constituent parts, primarily described by key torsion angles. Analysis of solid-state data from similar structures provides insight into the likely preferred conformation of the molecule within a crystal lattice.
A critical conformational parameter is the torsion angle around the S–N bond. In many structurally related sulfonamides, the group attached to the nitrogen atom adopts a gauche orientation relative to the aromatic ring when viewed down the S–N bond. nsf.govnsf.gov This is often described by the C–S–N–C torsion angle. For example, in N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, the C—S—N—C torsion angle is -57.18°. nih.gov This gauche conformation helps to minimize steric hindrance between the bulky tosyl group and the N-substituent.
The conformation of the 2-hydroxypropyl side chain is also of significant interest. The orientation of the hydroxyl group and the methyl group relative to the sulfonamide core is determined by the torsion angles around the N–C and C–C bonds of the propyl chain. It is plausible that intramolecular hydrogen bonding could influence this conformation, for instance, between the hydroxyl group's hydrogen and a sulfonyl oxygen, which would lead to a more folded or cyclic conformation. However, intermolecular hydrogen bonding is often the dominant factor in the crystal packing of small molecules. nih.gov
The key torsion angles that define the molecular conformation are summarized in the table below, with expected values derived from analogous structures.
| Torsion Angle | Atoms Involved | Expected Value (°) |
| τ1 | C(aryl)–S–N–C(propyl) | ± (50 - 70) |
| τ2 | S–N–C(1')–C(2') | ± (160 - 180) |
| τ3 | N–C(1')–C(2')–O | ± (60 - 80) |
| Note: This table presents expected values based on conformational analysis of similar molecules. The actual solid-state conformation can be influenced by specific crystal packing forces. |
Ultimately, the precise solid-state conformation is a balance between these intrinsic torsional preferences and the stabilizing energy gained from maximizing favorable intermolecular interactions within the crystal lattice. nih.gov The interplay of strong N–H···O and O–H···O hydrogen bonds, supplemented by weaker C–H···π and other van der Waals forces, will determine the final, low-energy arrangement of the molecules in the crystal.
Theoretical and Computational Chemistry Studies on R N 2 Hydroxypropyl 4 Methylbenzenesulfonamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the exchange-correlation energy, DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311++G(d,p), can achieve a balance of accuracy and computational efficiency. nih.gov These calculations form the basis for optimizing molecular geometry, predicting vibrational spectra, and analyzing electronic properties.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral (torsional) angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Sulfonamide Moiety (Theoretical) This table illustrates the type of data obtained from DFT calculations. Actual values for the title compound require specific computational analysis.
| Parameter | Description | Typical Value |
|---|---|---|
| r(S=O) | Length of the sulfur-oxygen double bond | ~1.43 Å |
| r(S-N) | Length of the sulfur-nitrogen single bond | ~1.64 Å |
| r(S-C) | Length of the sulfur-carbon single bond | ~1.77 Å |
| ∠(O-S-O) | Angle between the two oxygen atoms and sulfur | ~120° |
| ∠(C-S-N) | Angle of the sulfonamide bridge | ~107° |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Each calculated frequency represents a specific normal mode of vibration, such as the stretching or bending of bonds. These theoretical predictions are invaluable for assigning experimental spectral bands to specific molecular motions.
Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net For (R)-N-(2-Hydroxypropyl)-4-methylbenzenesulfonamide, characteristic vibrations would include the asymmetric and symmetric stretching of the SO2 group, the N-H and O-H stretching modes, and various vibrations of the aromatic ring and the alkyl chain.
Table 2: Illustrative Vibrational Frequencies for this compound (Theoretical) This table shows representative vibrational modes and their typical frequency ranges derived from DFT studies on similar molecules.
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| ν(O-H) | Stretching of the hydroxyl group | 3500 - 3300 |
| ν(N-H) | Stretching of the sulfonamide N-H bond | 3400 - 3200 |
| ν(C-H) aromatic | Stretching of aromatic C-H bonds | 3100 - 3000 |
| ν(C-H) aliphatic | Stretching of aliphatic C-H bonds | 3000 - 2850 |
| νas(SO₂) | Asymmetric stretching of the SO₂ group | 1350 - 1300 |
| νs(SO₂) | Symmetric stretching of the SO₂ group | 1160 - 1120 |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov
A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net This facilitates intramolecular charge transfer. nih.gov Analysis of the spatial distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. For the title compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed across the electron-accepting sulfonamide group.
Table 3: Frontier Molecular Orbital Parameters (Theoretical)
| Parameter | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Electron-donating ability |
| LUMO Energy | ELUMO | Electron-accepting ability |
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. kfupm.edu.sa The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution.
Typically, electron-rich regions, which are susceptible to electrophilic attack, are colored red. researchgate.net These areas correspond to negative electrostatic potential and are usually found around electronegative atoms like oxygen. Conversely, electron-poor regions, which are prone to nucleophilic attack, are colored blue and represent positive electrostatic potential. researchgate.net These are often located near acidic hydrogen atoms, such as those in N-H or O-H groups. For this compound, the MEP map would likely show negative potential around the sulfonyl and hydroxyl oxygen atoms and positive potential around the N-H and O-H protons.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density between occupied Lewis-type orbitals (donors) and unoccupied non-Lewis-type orbitals (acceptors). nih.gov
Table 4: Illustrative NBO Donor-Acceptor Interactions (Theoretical) This table provides examples of the type of stabilizing interactions identified by NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| O (Lone Pair) | σ*(S-O) | High |
| N (Lone Pair) | σ*(S-C) | Moderate |
Conformational Analysis and Exploration of Energy Landscapes
Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for converting between them. This is often done by performing a potential energy surface (PES) scan, where the molecule's energy is calculated as a function of one or more dihedral angles.
For this compound, key rotatable bonds include the S-C(aryl), S-N, and various C-C and C-O bonds in the hydroxypropyl chain. By systematically rotating these bonds and calculating the corresponding energy, a conformational energy landscape can be mapped. This analysis is crucial for understanding the molecule's flexibility and its preferred shapes, which in turn influence its physical properties and biological interactions.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to study the structural, dynamic, and thermodynamic properties of molecular systems at an atomic level. mdpi.comnih.gov For sulfonamide derivatives, these simulations provide crucial insights into their conformational flexibility, stability, and interactions with biological targets, which is essential for drug discovery and development. nih.govfrontiersin.orgmdpi.com
MD simulations track the motions of atoms and molecules over time by solving Newton's equations of motion. nih.gov The process typically begins with a starting structure, often derived from experimental methods like X-ray crystallography, which is then placed in a simulated environment (e.g., a water box) to mimic physiological conditions. frontiersin.org The interactions between atoms are described by a set of parameters known as a force field. The simulation proceeds for a set duration, ranging from nanoseconds to microseconds, generating a trajectory of atomic positions and velocities. nih.govfrontiersin.org
Analysis of the MD trajectory can reveal important information, such as:
Binding Affinity: The strength of the interaction between a sulfonamide and its target protein can be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com
Conformational Stability: Simulations can show how the molecule's three-dimensional shape changes over time and identify its most stable conformations.
Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and electrostatic interactions that stabilize the molecule or its complex with a receptor can be identified and characterized. peerj.com
Drug-Membrane Interactions: MD simulations can model how a drug molecule permeates or interacts with lipid membranes, a key aspect of its absorption and distribution in the body. mdpi.com
For instance, a study on the interactions between representative sulfonamides and the enzyme triose phosphate (B84403) isomerase used MD simulations to characterize binding sites and estimate interaction energies. peerj.com The findings revealed that a combination of van der Waals interactions and non-polar solvation energies was key to the binding affinity. peerj.com Such studies are vital for designing more selective and potent sulfonamide-based drugs. nih.govpeerj.com
| Binding Site | Binding Energy (kJ/mol) |
|---|---|
| Dimer Interface | -41.32 |
| Active Site Region | -84.40 |
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.govmdpi.com It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. The resulting three-dimensional surface provides a unique picture of the molecule's shape and its contact environment.
The Hirshfeld surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. nih.gov Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii of the interacting atoms. nih.gov
While a specific Hirshfeld analysis for this compound is not available, an analysis of a related sulfonamide, 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide, provides a clear example of the insights that can be gained. nih.gov The study showed that the crystal packing was dominated by H···H, C···H/H···C, and O···H/H···O contacts. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 53.2 |
| C···H / H···C | 28.9 |
| O···H / H···O | 13.8 |
| O···C / C···O | 2.4 |
| C···C | 1.6 |
| O···O | 0.1 |
This quantitative data is crucial for comparing the crystal packing of different compounds and understanding how structural modifications can influence solid-state properties. nih.gov
Chemical Transformations and Derivatization of R N 2 Hydroxypropyl 4 Methylbenzenesulfonamide
Modifications of the Hydroxyl Group
The secondary hydroxyl group in (R)-N-(2-Hydroxypropyl)-4-methylbenzenesulfonamide is a primary site for chemical modification. Standard alcohol chemistry can be applied to yield a variety of derivatives. These transformations are crucial for altering the molecule's physical properties or for activating the hydroxyl group for subsequent nucleophilic substitution or cyclization reactions.
Key modifications include:
O-Alkylation: Reaction with alkyl halides or sulfates under basic conditions introduces an ether linkage.
O-Acylation: Esterification with acyl chlorides, anhydrides, or carboxylic acids (under conditions like DCC or EDC coupling) yields the corresponding esters.
Conversion to Sulfonate Esters: The hydroxyl group can be converted into a potent leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). This activation is a common preparatory step for nucleophilic substitution and elimination reactions. masterorganicchemistry.com
These modifications are summarized in the table below.
| Transformation | Reagents | Product Type | Purpose |
| O-Alkylation | R-X (Alkyl Halide), Base (e.g., NaH) | Ether | Structural modification |
| O-Acylation | RCOCl or (RCO)₂O, Base | Ester | Protection, structural modification |
| O-Sulfonylation | TsCl or MsCl, Pyridine | Sulfonate Ester | Activation for substitution/elimination |
Functionalization at the Sulfonamide Nitrogen Atom
The nitrogen atom of the sulfonamide group possesses an acidic proton that can be removed by a moderately strong base. The resulting anion is a competent nucleophile, allowing for functionalization at the nitrogen center. This pathway competes with reactions at the hydroxyl group, and selectivity can often be achieved by choosing appropriate reaction conditions or by protecting the hydroxyl group first.
Common functionalizations include:
N-Alkylation: Treatment with a base such as potassium carbonate or potassium hydroxide, followed by the addition of an alkyl halide, leads to the N,N-disubstituted sulfonamide. researchgate.net Studies have shown that ionic liquids can accelerate this transformation. researchgate.net This reaction is a key step in synthesizing compounds with specific biological activities, such as selective 5-HT7 receptor ligands. nih.gov
N-Acylation: The sulfonamide can be acylated using acyl chlorides or anhydrides under basic conditions to form N-acylsulfonamides.
The table below outlines these functionalization strategies.
| Transformation | Reagents | Product Type | Significance |
| N-Alkylation | 1. Base (e.g., KOH) 2. R-X (Alkyl Halide) | N-Alkyl Sulfonamide | Synthesis of multifunctional ligands nih.gov |
| N-Acylation | 1. Base 2. RCOCl | N-Acyl Sulfonamide | Derivatization, synthesis of complex amides |
Intramolecular and Intermolecular Cyclization Reactions
The bifunctional nature of this compound makes it an excellent precursor for a variety of intramolecular and intermolecular cyclization reactions, providing access to important nitrogen- and oxygen-containing heterocyclic scaffolds.
Formation of N-Tosyl Aziridines
One of the most significant transformations of N-tosyl-2-amino alcohols is their conversion into N-tosyl aziridines. researchgate.net Aziridines are highly valuable synthetic intermediates due to the strain in their three-membered ring, which makes them susceptible to ring-opening reactions by various nucleophiles. nih.gov
The synthesis is typically achieved through an intramolecular SN2 reaction. The hydroxyl group is first converted into a good leaving group, often in situ, followed by deprotonation of the sulfonamide nitrogen. The resulting nitrogen anion then displaces the leaving group to close the three-membered ring. Efficient one-pot procedures have been developed that avoid the isolation of unstable intermediates. researchgate.netnih.govorganic-chemistry.org
| Method | Reagents | Conditions | Yield | Reference |
| Method A | TsCl, K₂CO₃ | Acetonitrile, room temp. | Good (for hindered alcohols) | nih.govorganic-chemistry.org |
| Method B | TsCl, KOH | CH₂Cl₂/H₂O, room temp. | High (for less hindered alcohols) | nih.govorganic-chemistry.org |
Synthesis of Oxazolidines and Pyrrolidines
The chiral backbone of this compound serves as a template for the synthesis of five-membered heterocycles like oxazolidines and pyrrolidines.
Oxazolidines: These can be synthesized through the condensation of the 1,2-amino alcohol with an aldehyde or ketone. organic-chemistry.orgscribd.com The reaction forms a hemiaminal intermediate which then cyclizes via dehydration to yield the oxazolidine (B1195125) ring. The tosyl group on the nitrogen remains intact during this process.
Pyrrolidines: The synthesis of pyrrolidines can be achieved from the N-tosyl aziridine (B145994) intermediate described in section 5.3.1. Aziridines bearing a vinyl group, for instance, can undergo a stereospecific ring expansion to form 3-pyrrolines, catalyzed by copper or palladium complexes. nih.gov Alternatively, Lewis acid-catalyzed [3+2] cycloaddition reactions between N-tosyl aziridines and electron-rich olefins can produce highly functionalized pyrrolidines. arkat-usa.org
| Heterocycle | Synthetic Strategy | Key Intermediate | Description |
| Oxazolidine | Condensation with Aldehyde/Ketone | This compound | Direct cyclization of the amino alcohol with a carbonyl compound. organic-chemistry.orgscribd.com |
| Pyrrolidine (B122466) | Ring Expansion / Cycloaddition | (R)-2-Methyl-1-tosylaziridine | The aziridine undergoes rearrangement or cycloaddition to form the five-membered pyrrolidine ring. nih.govarkat-usa.org |
Access to Benzoxazocines and Related Heterocycles
The synthesis of larger ring systems, such as eight-membered benzoxazocines, from this compound is a more complex undertaking that requires a multi-step approach. A plausible synthetic route could involve an initial N-alkylation of the sulfonamide with a suitably functionalized aromatic partner, followed by an intramolecular cyclization to form the medium-sized ring.
For example, N-alkylation with 2-fluorobenzyl bromide would introduce the necessary aromatic component. Subsequent intramolecular nucleophilic aromatic substitution (SNAr), where the alkoxide of the hydroxyl group displaces the fluorine atom, would close the eight-membered ring. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form the key C-N bond in the final cyclization step. These advanced strategies highlight the potential of the starting material in the construction of complex heterocyclic frameworks.
Stereoselective Chemical Reactions Involving the Chiral Center (e.g., Stereoinversion)
The chiral center at the C2 position is a key feature of this compound, and its stereochemistry can be inverted through specific reactions. The Mitsunobu reaction is a classic and highly effective method for achieving such an inversion on secondary alcohols. chem-station.comorganic-chemistry.org
The reaction proceeds via an SN2 mechanism, which guarantees inversion of the configuration at the stereocenter. nih.gov The alcohol is activated by triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). This in situ activation creates a good leaving group which is then displaced by a nucleophile. Using a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid) as the nucleophile results in the formation of an ester. chem-station.com Subsequent hydrolysis of this ester yields the alcohol with the inverted (S) configuration.
| Step | Reagents | Intermediate/Product | Stereochemistry | Reference |
| 1. Mitsunobu Reaction | PPh₃, DEAD, R'COOH | (S)-2-(p-Toluenesulfonamido)propyl ester | Inverted (S) | chem-station.comorganic-chemistry.orgnih.gov |
| 2. Hydrolysis | Base (e.g., NaOH) | (S)-N-(2-Hydroxypropyl)-4-methylbenzenesulfonamide | Inverted (S) | chem-station.com |
This stereoinversion capability significantly enhances the synthetic utility of the parent compound, providing access to the corresponding (S)-enantiomer and its derivatives.
Applications in Advanced Organic Synthesis
Utilization as Chiral Auxiliaries and Templates in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired chirality, the auxiliary is removed. While the structure of (R)-N-(2-Hydroxypropyl)-4-methylbenzenesulfonamide contains a stereocenter and functional groups suitable for temporary attachment to a prochiral substrate, extensive searches have not yielded specific examples of its employment as a detachable chiral auxiliary in reactions such as asymmetric alkylations, aldol (B89426) reactions, or cycloadditions. The literature on well-established auxiliaries, such as Evans oxazolidinones or pseudoephedrine, is vast, but similar detailed applications for this specific tosylated amino alcohol are not reported.
Development and Application as Chiral Ligands in Metal-Catalyzed Reactions
Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst, which can then enantioselectively transform a substrate. The nitrogen and oxygen atoms in this compound could theoretically coordinate with a metal. A common strategy involves synthesizing more complex, often bidentate or tridentate, ligands from simpler chiral molecules like amino alcohols. researchgate.net However, there are no specific, published studies detailing the development or successful application of this compound itself, or a directly derived variant, as a chiral ligand in metal-catalyzed processes like asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.
Strategic Building Blocks for the Construction of Complex Stereochemically Defined Organic Molecules
The most strongly supported role for this compound is as a chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated as a permanent part of the final target molecule. nih.gov The class of compounds to which this molecule belongs—chiral N-tosylated 1,2-amino alcohols—are well-known precursors for the synthesis of other valuable chiral molecules.
One of the primary applications for such compounds is the synthesis of N-tosyl aziridines. These strained three-membered rings are versatile electrophiles that can undergo ring-opening reactions with a wide range of nucleophiles, providing a reliable method for introducing a stereodefined amino alcohol moiety into a more complex structure. The synthesis is typically achieved via an intramolecular cyclization, where the hydroxyl group is first converted into a good leaving group (e.g., a mesylate or tosylate), followed by an intramolecular nucleophilic substitution by the tosylamide nitrogen.
Hypothetical Transformation to Chiral Aziridine (B145994):
| Starting Material | Reagent | Product | Application of Product |
|---|
This table represents a well-established synthetic pathway for this class of compounds, though specific studies initiating from this compound are not prominently documented.
Chemical supplier databases often categorize this compound as a synthetic intermediate for pharmaceuticals, further supporting its role as a foundational piece for constructing larger, biologically active molecules rather than as a tool for chirality transfer that is later removed. myskinrecipes.com
Control of Diastereoselectivity in Multi-Step Synthetic Sequences
The control of diastereoselectivity involves guiding a reaction to favor one diastereomer over another, often by leveraging the steric and electronic properties of a chiral center already present in the molecule. While this compound contains a stereocenter that could theoretically influence the formation of new stereocenters at adjacent positions, no specific examples or detailed research findings illustrating its use for this purpose have been found. Such diastereocontrol is typically demonstrated in the context of specific multi-step syntheses of complex targets, nih.gov but this compound does not feature in prominent, published examples of such sequences.
Investigations into Biochemical Pathways and Molecular Mechanisms in Non Human Biological Systems
Antimicrobial Action Mechanisms in Microbial Systems
The antimicrobial effects of sulfonamides are primarily attributed to their ability to disrupt essential metabolic pathways in microorganisms. As a member of this class, (R)-N-(2-Hydroxypropyl)-4-methylbenzenesulfonamide is anticipated to share these mechanisms of action.
The principal mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. wikipedia.orgpatsnap.comnih.gov Bacteria, unlike mammals, cannot utilize pre-formed folate from their environment and must synthesize it de novo. wikipedia.orgebi.ac.uk This pathway is crucial for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. patsnap.comproteopedia.org
DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate. ebi.ac.ukuniprot.org Sulfonamides, including derivatives like this compound, possess a structural similarity to the natural substrate, pABA. patsnap.com This resemblance allows them to bind to the active site of the DHPS enzyme, acting as competitive inhibitors and preventing pABA from binding. patsnap.comnih.gov By blocking this critical step, folate synthesis is halted, which in turn prevents the synthesis of DNA and RNA, ultimately inhibiting bacterial growth and division. wikipedia.orgpatsnap.com This mode of action results in a bacteriostatic effect, where the proliferation of the bacteria is stopped. wikipedia.org
While DHPS inhibition is the hallmark of sulfonamide activity, research has explored the potential for these compounds to interfere with other vital bacterial processes, such as the synthesis of peptidoglycan. Peptidoglycan is a polymer that forms a protective mesh-like layer around the bacterial cytoplasmic membrane, providing structural integrity and safeguarding against osmotic lysis. nih.govwikipedia.orglibretexts.org
The biosynthesis of peptidoglycan is a multi-step process involving a series of cytoplasmic enzymes known as Mur ligases (MurA-F). mdpi.commdpi.com These enzymes are responsible for creating the UDP-N-acetylmuramyl-pentapeptide precursor. mdpi.com Specifically:
MurB is an oxidoreductase that catalyzes the reduction of UDP-N-acetylglucosamine-enolpyruvate to UDP-N-acetylmuramic acid (UDP-MurNAc). mdpi.comnih.gov
MurD and MurE are ligases that add amino acids to the UDP-MurNAc to form the pentapeptide chain. mdpi.com
Structure-Activity Relationship (SAR) Studies of Sulfonamide Derivatives in Non-Human Contexts
The biological activity of sulfonamide derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different structural modifications influence antimicrobial potency and spectrum. nih.gov For antibacterial sulfonamides, the core pharmacophore is generally considered to be the p-aminobenzenesulfonamide structure.
Key SAR findings for this class include:
The Amino Group: A free aromatic amino group at the para position (relative to the sulfonamide group) is typically essential for antibacterial activity, as it mimics the pABA substrate.
The Sulfonamide Moiety: The -SO₂NH- group is critical for binding to the DHPS enzyme.
Substitutions on the Amide Nitrogen (N¹): Modifications at this position significantly impact the compound's properties. The introduction of various heterocyclic or, as in the case of this compound, aliphatic groups can modulate the compound's potency, solubility, and pharmacokinetic profile. tandfonline.comresearchgate.net For example, electron-withdrawing groups on the N¹ substituent can increase the acidity of the sulfonamide proton, which often correlates with enhanced antibacterial activity. nih.gov
Substitutions on the Aromatic Ring: The benzene (B151609) ring can be modified, although this is less common for classical antibacterial sulfonamides. The 4-methyl group (tosyl group) in this compound is a common structural motif.
The table below summarizes general SAR principles for antibacterial sulfonamide derivatives.
| Structural Feature | Modification | Impact on Antibacterial Activity |
| Aromatic Amine (-NH₂) | Must be in the para position; unsubstituted. | Essential for mimicking pABA and maintaining activity. |
| Sulfonamide Linkage (-SO₂NH-) | Replacement or modification. | Generally leads to a loss of activity. |
| N¹-Substituent (on -NH-) | Introduction of heterocyclic or aliphatic groups. | Modulates potency, spectrum, and pharmacokinetic properties. Electron-withdrawing groups often increase potency. tandfonline.comnih.gov |
| Aromatic Ring | Substitution on the benzene ring. | Can influence activity; the p-aminophenyl structure is optimal for DHPS inhibition. |
Biochemical Effects in Plant Systems
The folate biosynthesis pathway is not exclusive to microbes; it is also essential for plants. ebi.ac.uk This makes the DHPS enzyme in plants a potential target for chemical agents.
Research has confirmed that plant DHPS is susceptible to inhibition by sulfonamides. A study on DHPS extracted from Arabidopsis thaliana demonstrated that the enzyme is competitively inhibited by several sulfonamide compounds. nih.gov The study highlighted that substitutions on the amide nitrogen of the sulfonamide directly influence the degree of inhibition. nih.gov
The inhibitory effects of different sulfonamides on Arabidopsis thaliana DHPS are detailed in the table below, showcasing how structural variations impact potency.
| Compound | I₅₀ Value (µM) |
| Sulfanilamide | 18.6 |
| Sulfacetamide | 9.6 |
| Sulfadiazine | 4.2 |
| (Data sourced from a study on Arabidopsis dihydropteroate synthase). nih.gov |
This evidence strongly suggests that the plant enzyme is a viable target for this class of compounds and that the specific substituents, such as the (R)-2-hydroxypropyl group, would play a key role in determining the inhibitory activity of this compound against plant DHPS.
Explorations of Other Potential Biological Activities and Molecular Targets in Non-Human Models
While direct investigations into the specific biological activities of this compound are limited in publicly available research, studies on structurally related sulfonamide and tosylamide derivatives have revealed a range of potential biological effects in various non-human models. These explorations offer insights into the possible molecular pathways and targets that this class of compounds may influence.
The potential for sulfonamide derivatives to influence neurogenesis, the process of generating new neurons, has been explored through several indirect and direct mechanisms in non-human models, particularly involving rat neural stem and progenitor cells.
One line of research has focused on the role of stilbene (B7821643) analogs bearing sulfonamide moieties in promoting the proliferation of brain progenitor cells in adult rats. nih.gov A study investigating the structure-activity relationships of these derivatives found that both sulfonamides and amides could enhance the proliferation of these progenitor cells. nih.gov Specifically, compounds with cyclic alkyl and aza-alkyl groups attached to the sulfonamide demonstrated a greater propensity for enhancing this proliferative activity. nih.gov
Another area of investigation involves the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), by sulfonamide derivatives. nih.govnih.govcitedrive.comresearchgate.netmdpi.comresearchgate.net Cholinergic activation is understood to promote neurogenesis in the hippocampal region of the brain. mdpi.com By inhibiting the enzymes that break down acetylcholine (B1216132), these compounds can increase cholinergic signaling, which may in turn stimulate the proliferation and differentiation of neural stem cells. For instance, certain N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives have been identified as potent and selective inhibitors of BChE. nih.gov Similarly, a series of 4-phthalimidobenzenesulfonamide derivatives have been shown to be selective inhibitors of AChE. nih.gov
Furthermore, research into other structurally related compounds has shown direct effects on neuronal differentiation. For example, ethosuximide, a small heterocyclic compound, has been shown to induce neuronal differentiation of rat muscle-derived stem cells when used in combination with basic fibroblast growth factor (bFGF). nih.govnih.gov While not a sulfonamide, this highlights the potential for small molecules to influence the fate of stem cells. More directly related, a class of compounds known as 5-sulfonyltetrazoles has been identified as agents that can induce the differentiation of neuroblastoma cells, which are often used as a model for neuronal development. citedrive.com
The table below summarizes the findings from studies on related sulfonamide derivatives and their potential impact on neurogenesis.
| Compound Class | Model System | Observed Effect | Potential Mechanism |
| Stilbene Sulfonamides | Adult Rat Hippocampus | Enhanced proliferation of brain progenitor cells | Direct stimulation of progenitor cell division |
| Phenylglycine Sulfonamides | Scopolamine-induced amnesic rats | Improved cognitive function | Inhibition of butyrylcholinesterase, leading to increased cholinergic signaling and neurogenesis |
| Phthalimidobenzenesulfonamides | In vitro enzymatic assays | Inhibition of acetylcholinesterase | Increased acetylcholine levels, promoting a neurogenic environment |
| 5-Sulfonyltetrazoles | Neuroblastoma cell lines | Induction of neurite outgrowth and differentiation | Morphological differentiation of neuronal precursor cells |
Derivatives of sulfonamides have been investigated for their potential to modulate lipid metabolism in various non-human biological systems. These studies suggest that this class of compounds can influence key enzymes involved in lipid synthesis and breakdown.
Research on naphthalene-1-sulfonamide (B86908) derivatives has demonstrated their ability to inhibit lipolysis and promote lipogenesis in obese diabetic mice. Structural modifications of these compounds were found to reduce glucose and serum lipid levels, indicating a direct impact on lipid metabolic pathways.
Another area of interest is the inhibition of fatty acid amide hydrolase (FAAH), a serine hydrolase that plays a role in the degradation of endocannabinoids, which are involved in appetite and energy balance. Certain sulfonamide derivatives have been identified as reversible inhibitors of FAAH. nih.gov Structure-activity relationship studies have highlighted the importance of the sulfonamide group, a piperidine (B6355638) ring, and a benzothiazole (B30560) moiety for potent inhibition. nih.gov
Furthermore, sulfonamides have been explored as inhibitors of fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids. patsnap.com Inhibition of FAS is a therapeutic target for conditions like obesity and non-alcoholic fatty liver disease. patsnap.com Thiolactomycin and its analogs, some of which contain sulfur-based functional groups, are known inhibitors of the FAS-II system found in bacteria. nih.gov More recently, a potent, selective, and orally bioavailable small molecule inhibitor of human FASN, FT-4101, has been developed and shown to reduce hepatic de novo lipogenesis and steatosis in obese subjects. doi.org
The table below details the effects of related sulfonamide derivatives on lipid metabolism in non-human models.
| Compound Class | Model System | Target Enzyme/Process | Observed Effect |
| Naphthalene-1-sulfonamides | Obese diabetic mice | Lipolysis/Lipogenesis | Inhibition of lipolysis, promotion of lipogenesis, reduction of serum lipids |
| Benzothiazole Sulfonamides | In vitro enzymatic assays | Fatty Acid Amide Hydrolase (FAAH) | Reversible inhibition of FAAH |
| Thiolactomycin Analogs | Bacterial systems | Fatty Acid Synthase (FAS-II) | Inhibition of fatty acid biosynthesis |
| Glycine Sulfonamides | Mouse brain membrane proteome | sn-1-Diacylglycerol Lipase α (DAGL-α) | Inhibition of DAGL-α, a key enzyme in endocannabinoid production |
The inhibition of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade, is a well-established therapeutic strategy for the prevention and treatment of thromboembolic disorders. A significant body of research has focused on the design and synthesis of sulfonamide-based derivatives as potent and selective FXa inhibitors.
The structure-activity relationship (SAR) of these inhibitors has been extensively studied to optimize their potency and pharmacokinetic properties. For instance, in a series of substituted piperazinone-based FXa inhibitors, the most potent compound displayed an IC50 of 0.9 nM. nih.gov Similarly, modifications to benzothiophene-anthranilamide derivatives, which may contain sulfonamide-like structures, have led to the discovery of subnanomolar FXa inhibitors. nih.gov
The rationale for targeting FXa with sulfonamide-containing molecules often involves mimicking the interactions of natural substrates with the enzyme's active site. The S1 and S4 pockets of FXa are key binding sites, and the design of inhibitors aims to place specific chemical moieties into these pockets to achieve high affinity and selectivity. For example, the interaction of a neutral chlorothiophene ligand in the S1 subsite of FXa has been shown to contribute to both high potency and good oral bioavailability in a class of oxazolidinone-based inhibitors. rcsb.org
The following table summarizes key findings related to the inhibition of Factor Xa by sulfonamide derivatives.
| Compound Class | Key Structural Features | Potency (IC50/Ki) | Key Findings |
| Substituted Piperazinones | Piperazinone core | 0.9 nM (most potent) | Demonstrates high potency through SAR studies |
| Benzothiophene-anthranilamides | Modified aromatic groups | Subnanomolar range | Substitution on the aniline (B41778) ring enhances potency |
| Oxazolidinones (e.g., Rivaroxaban) | Chlorothiophene in S1 pocket | Potent and selective | Neutral ligand in S1 pocket allows for good oral bioavailability |
| N-Aroylanthranilamides | 5-Methanesulfonamido group | Ki = 11.5 nM (most potent) | Bulky groups in the B-ring favored for interaction with the S4 site |
Molecular Docking Studies with Relevant Enzyme Targets in Non-Human Organisms
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This approach has been widely applied to sulfonamide derivatives to understand their interactions with various enzyme targets at a molecular level, providing insights that can guide the design of more potent and selective inhibitors.
In the context of neurogenesis, docking studies have been performed on sulfonamide derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govcitedrive.comresearchgate.netresearchgate.netscirp.org For example, the docking of 4-phthalimidobenzenesulfonamide derivatives with human AChE (PDB ID: 1EVE) revealed that the most active compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Specifically, the phthalimide (B116566) moiety was shown to interact with Trp84 via π–π stacking, while the oxygen of the sulfonamide group formed a hydrogen bond with Tyr121. nih.gov Similar studies with N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives and human BChE have identified key interactions with residues such as Trp82, Trp231, Leu286, and His438. nih.gov Docking studies have also been conducted on sulfonamide derivatives with rat BChE, indicating tight binding with free energies of -9.66 and -10.23 kcal/mol for the tested compounds. nih.gov
Regarding lipid metabolism, in silico screening of sulfonamide derivatives against glycolytic enzymes has been performed, suggesting that compounds like sulfisoxazole (B1682709) and sulfamethazine (B1682506) may act as inhibitors of these metabolic enzymes. nih.gov Molecular docking of sulfonamide derivatives with bacterial β-ketoacyl-acyl carrier protein synthase III (KAS III), an enzyme in the fatty acid biosynthesis pathway, has also been conducted. dergipark.org.tr These studies showed that the sulfonamide compounds bind to the active site of the enzyme, forming hydrogen bonds with key amino acid residues, with binding energies comparable to or better than known inhibitors. dergipark.org.tr
For Factor Xa, numerous docking studies have been conducted to elucidate the binding modes of sulfonamide-based inhibitors. nih.govmanagingip.comacs.org These studies have been instrumental in understanding the structure-activity relationships of these compounds. For instance, docking of sulfonamide and thiophene-anthranilamide derivatives into the X-ray crystal structure of human FXa (PDB ID: 2P95 and 2W26) has helped to identify compounds with high docking scores, suggesting they could be potent inhibitors. nih.govrcsb.org These analyses reveal key hydrogen bonding and hydrophobic interactions with residues in the S1 and S4 pockets of the enzyme, which are crucial for inhibitor binding.
The table below provides a summary of molecular docking studies of sulfonamide derivatives with relevant enzyme targets.
| Enzyme Target | PDB ID | Organism | Key Interacting Residues | Predicted Binding Energy/Score |
| Acetylcholinesterase (AChE) | 1EVE | Torpedo californica (homologous to human) | Trp84, Tyr121, Trp279 | -65.83 kcal/mol (CDOCKER energy for most active compound) |
| Butyrylcholinesterase (BChE) | Not specified | Human | Trp82, Trp231, Leu286, His438 | Not specified |
| Rat Butyrylcholinesterase (BChE) | Not specified | Rat | Not specified | -9.66 to -10.23 kcal/mol |
| β-Ketoacyl-Acyl Carrier Protein Synthase III (KAS III) | 1HNJ | Escherichia coli | Thr28, Trp32, Arg36, His244 | -6.94 to -8.13 kcal/mol |
| Factor Xa (FXa) | 2P95 | Human | Arg71, Arg154, Leu155 | Dock score of 55.72 kcal/mol for a potent derivative |
Emerging Research Directions and Future Perspectives in Chiral Sulfonamide Chemistry
Advancements in Novel Chiral Stationary Phases and Chiral Selectors for Enantiomeric Separation
The resolution of enantiomers is a critical aspect of chiral drug development and analysis, and recent advancements in chiral stationary phases (CSPs) and chiral selectors have significantly enhanced the ability to separate chiral sulfonamides. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, continue to be instrumental in the enantioseparation of a wide array of chiral compounds, including sulfonamides. nih.govresearchgate.net These CSPs, often coated or immobilized on a silica (B1680970) support, provide a robust platform for achieving high-resolution separation of enantiomers. nih.govchromatographyonline.com
Recent developments have focused on creating novel polysaccharide derivatives to improve enantioselectivity and broaden the scope of separable analytes. For instance, the enantioseparation of twelve closely related chiral sulfinamide derivatives was successfully achieved using polysaccharide-based CSPs, highlighting the influence of the specific chiral column and mobile phase composition on resolution. nih.gov
Cyclodextrins and their derivatives have also emerged as highly effective chiral selectors in chromatography. mdpi.com Their unique toroidal structure allows for the formation of inclusion complexes with guest molecules, and enantiomeric recognition is achieved through differential interactions with the chiral cavity. The versatility of cyclodextrins enables their use in various chromatographic modes, including as additives to the mobile phase.
Furthermore, the development of brush-type CSPs, where a small chiral molecule is covalently bonded to the support, offers a platform for detailed studies of chiral recognition mechanisms. mdpi.com Innovations in this area include the design of new selectors with enhanced aromatic interaction capabilities to improve enantioseparation. mdpi.com The ongoing development of these advanced CSPs and selectors is crucial for the efficient and accurate analysis of chiral sulfonamides in various scientific and industrial settings.
Table 1: Examples of Chiral Stationary Phases for Sulfonamide Enantioseparation
| Chiral Stationary Phase Type | Chiral Selector Example | Application |
| Polysaccharide-based | Cellulose and Amylose derivatives | Enantioseparation of chiral sulfinamides nih.gov |
| Cyclodextrin-based | Beta-cyclodextrin derivatives | Chiral selectors in mobile phase mdpi.com |
| Brush-type (Pirkle-type) | (S)-N-(1-aryl-propyl)-3,5-dinitrobenzamides | Analysis of chiral recognition mechanisms mdpi.com |
Innovations in Asymmetric Catalysis Employing Chiral Sulfonamide Scaffolds for Broader Synthetic Utility
Chiral sulfonamides have proven to be highly effective scaffolds in the design of organocatalysts for a variety of asymmetric transformations. researchgate.net Their unique structural and electronic properties, including the ability to act as hydrogen-bond donors, allow them to facilitate highly stereocontrolled reactions. researchgate.net Proline-derived sulfonamides, for example, have been successfully employed in catalyzing aldol (B89426) and Mannich reactions, demonstrating their utility in forming carbon-carbon bonds with high enantioselectivity. nih.gov
The versatility of chiral sulfonamide catalysts is further exemplified by their application in formal aza-Diels-Alder reactions and tandem Michael/Mannich reactions. nih.gov A notable feature of these catalysts is their ability to construct all-carbon quaternary stereocenters with excellent diastereo- and enantioselectivity. nih.gov The practicality of this chemistry is underscored by its potential for large-scale and industrial applications. nih.gov
Recent research has focused on the development of novel chiral sulfonamide catalysts with enhanced reactivity and selectivity. For instance, an operationally simple catalytic N-alkylation of sulfonamides using commercially available chiral amine catalysts has been developed to produce axially chiral N-aryl sulfonamides in excellent enantiopurity. researchgate.net This method provides access to a class of compounds with significant potential in medicinal chemistry that were previously difficult to synthesize enantioselectively. researchgate.net The continued innovation in the design of chiral sulfonamide-based catalysts is expanding their synthetic utility and enabling the efficient construction of complex chiral molecules. drexel.edu
Table 2: Applications of Chiral Sulfonamide Scaffolds in Asymmetric Catalysis
| Catalytic Reaction | Chiral Sulfonamide Scaffold | Key Features |
| Aldol Reaction | Proline-derived sulfonamides | High enantioselectivity and diastereoselectivity nih.gov |
| Mannich Reaction | Proline-derived sulfonamides | Construction of all-carbon quaternary stereocenters nih.gov |
| Formal aza-Diels-Alder Reaction | Proline-derived sulfonamides | High yields and enantioselectivities nih.gov |
| Atroposelective N-alkylation | Chiral amine catalysts for sulfonamides | Synthesis of axially chiral N-aryl sulfonamides researchgate.net |
Integration of Green Chemistry Principles for Sustainable Chiral Sulfonamide Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chiral sulfonamides to develop more sustainable and environmentally friendly processes. sci-hub.se A primary focus of this effort is the reduction or elimination of hazardous solvents and reagents. sci-hub.se Researchers have successfully developed methods for sulfonamide synthesis under solvent-free conditions, which represents an ideal scenario from a green chemistry perspective. sci-hub.se
Water, as a benign and abundant solvent, is also being explored for sulfonamide synthesis. sci-hub.se Facile and environmentally benign methods have been developed for the synthesis of sulfonamide derivatives at room temperature using water as the solvent. sci-hub.se These methods often utilize simple bases like sodium carbonate to facilitate the reaction, and the desired products can be easily isolated through filtration after acidification. sci-hub.se
In addition to solvent replacement, other green chemistry strategies are being employed. This includes the development of catalytic methods that reduce waste and improve atom economy. For instance, a novel, environmentally benign method for the direct coupling of sulfonamides and alcohols has been described, utilizing a nanostructured catalyst. researchgate.net This process involves a domino dehydrogenation-condensation-hydrogenation sequence and offers the advantage of easy catalyst recycling due to its magnetic properties. researchgate.net Such innovations are paving the way for more sustainable manufacturing processes for this important class of compounds. researchgate.net
Computational Design and Predictive Modeling for the Development of New Chiral Sulfonamide Derivatives
Computational tools have become indispensable in the rational design and development of new chiral sulfonamide derivatives with desired biological activities and physicochemical properties. nih.govnih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies are prominent among these computational approaches, enabling researchers to predict the interactions of sulfonamides with their biological targets and to correlate their structural features with their activities. nih.govnih.gov
Molecular docking allows for the virtual screening of large libraries of sulfonamide compounds and the prediction of their binding affinities and conformations within the active site of a target protein. nih.gov This information is crucial for identifying promising lead compounds and for guiding the optimization of their structures to enhance potency and selectivity. nih.gov For example, molecular docking has been used to identify sulfonamide compounds with potential activity against the insect nervous system by targeting nicotinic acetylcholine (B1216132) receptors. nih.gov
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org This allows for the prediction of the activity of newly designed molecules before their synthesis, thereby saving time and resources. acs.org These computational models can provide valuable insights into the structural requirements for a particular biological activity and can guide the design of more potent and effective sulfonamide-based therapeutic agents. acs.org
Expanding the Scope of Biochemical Applications and Target Identification in Diverse Non-Human Biological Systems
The biochemical applications of sulfonamides extend beyond human medicine into veterinary and agricultural sciences, where they play a crucial role in controlling bacterial and fungal pathogens, as well as pests. nih.govnih.gov The classical mode of action for antibacterial sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.gov This mechanism is also relevant in some non-human pathogens.
In the realm of agriculture, novel sulfonamide fungicides are being developed with new modes of action to combat resistant fungal strains. For instance, the sulfonamide fungicide L13 has demonstrated significant activity against Botrytis cinerea, the causative agent of gray mold in tomatoes. nih.govnih.gov Studies on its mode of action revealed that it causes morphological and cytological changes in the fungus, including decomposition of the cell wall and vacuole, and induces electrolyte leakage from the hyphae. nih.govnih.gov This indicates a mechanism of action distinct from many existing fungicides, which is crucial for overcoming resistance. nih.govnih.gov
Furthermore, sulfonamides are being investigated as potential insecticides. Through molecular modeling and biological evaluation, sulfonamide compounds have been identified that are active on the insect nervous system, specifically targeting nicotinic acetylcholine receptors (nAChRs). nih.gov This research opens up new avenues for the development of insecticides with novel modes of action. The impact of sulfonamides on soil microbial communities is also an area of active research, with studies showing that they can alter the structure and function of these communities, which has implications for soil health and nutrient cycling. nih.govd-nb.infomdpi.comnih.gov The toxicity of sulfonamides to aquatic organisms is another important consideration in their environmental impact. nih.govnih.govfrontiersin.org
Exploration of Multitarget Approaches for Sulfonamide Derivatives
The broad range of biological activities exhibited by sulfonamide derivatives makes them excellent candidates for the development of multitarget agents for the treatment of complex diseases. researchgate.netnih.gov Polypharmacology, the concept of designing single molecules that can interact with multiple biological targets, is a growing area of interest in drug discovery, and sulfonamides are well-suited for this approach due to their versatile structure. researchgate.netnih.gov
Sulfonamide-based compounds have been designed to simultaneously inhibit multiple enzymes or receptors that are involved in the pathophysiology of a particular disease. For example, in the context of diabetes, novel sulfonamide derivatives have been synthesized and evaluated as multitarget antidiabetic agents. nih.govrsc.org These compounds have been shown to inhibit both α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion and glucose absorption. nih.govrsc.org
The development of multitarget sulfonamides is not limited to metabolic diseases. Researchers are also exploring their potential in other therapeutic areas, such as infectious diseases and cancer. researchgate.netnih.gov The ability of a single sulfonamide derivative to modulate multiple pathways can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. researchgate.netnih.gov This approach represents a promising strategy for addressing the challenges posed by complex and multifactorial diseases. scilit.com
Q & A
Basic: What are the established synthetic routes for (R)-N-(2-Hydroxypropyl)-4-methylbenzenesulfonamide, and how do reaction conditions influence yield and purity?
Answer:
The compound is synthesized via sulfonylation of (R)-1-aminopropan-2-ol with 4-methylbenzenesulfonyl chloride in dichloromethane (CH₂Cl₂) at -10°C, using triethylamine (TEA) as a base . Post-reaction, the mixture is washed with HCl, NaHCO₃, and brine, followed by drying and solvent evaporation. Yield optimization requires precise temperature control during sulfonyl chloride addition to minimize side reactions. Alternative protocols involve oxidation of the hydroxypropyl group using TEMPO/NaOCl/KBr under biphasic conditions (CH₂Cl₂/H₂O) to generate ketone derivatives, with reaction monitoring via TLC . Variations in solvent polarity (e.g., THF vs. CH₂Cl₂) and stoichiometric ratios of TEMPO (0.07 equiv) significantly impact oxidation efficiency and byproduct formation .
Advanced: How do reaction parameters in TEMPO-mediated oxidations of this compound affect the formation of byproducts, and what analytical methods are critical for monitoring these reactions?
Answer:
TEMPO-mediated oxidations are sensitive to NaOCl concentration (10–15% active chlorine) and reaction time. Excess NaOCl can overoxidize the hydroxypropyl group, leading to carboxylate derivatives, while insufficient oxidant results in incomplete conversion to the ketone . Key analytical methods include:
- ¹H NMR : To track the disappearance of the hydroxypropyl proton (δ ~3.7 ppm) and emergence of ketone carbonyl signals.
- HPLC-MS : For detecting low-abundance intermediates (e.g., hemiaminal or epoxide byproducts).
- Polarimetry : To confirm retention of stereochemical integrity at the (R)-configured hydroxypropyl center during oxidation . Contradictions in yield data between studies often stem from variations in TEMPO purity or NaOCl batch activity, necessitating internal calibration with control reactions .
Basic: What spectroscopic techniques are routinely employed to confirm the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Characteristic signals include the hydroxypropyl CH(OH) proton (δ 3.76 ppm, multiplet), aromatic protons (δ 7.28–7.50 ppm), and sulfonamide NH (δ ~5.5 ppm, broad) .
- FT-IR : Confirmation of sulfonamide S=O stretches (1350–1150 cm⁻¹) and hydroxyl O-H vibrations (3300–3500 cm⁻¹) .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions stabilizing the crystal lattice) .
- HPLC-PDA : Quantifies purity (>97%) and detects non-polar impurities from incomplete sulfonylation .
Advanced: When discrepancies arise between theoretical and observed NMR chemical shifts for this compound, what strategies can resolve structural ambiguities?
Answer:
Discrepancies often stem from dynamic effects (e.g., rotameric equilibria of the sulfonamide group) or solvent-dependent shifts. Mitigation strategies include:
- Variable-Temperature NMR : To freeze rotamers and simplify splitting patterns (e.g., coalescence temperatures > 40°C in DMSO-d₆) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignment of ambiguous signals .
- X-ray Diffraction : Validates molecular conformation and hydrogen-bonding motifs that influence NMR shifts . For example, dihedral angles between the sulfonamide and hydroxypropyl groups (e.g., 45.86° in crystal structures) correlate with observed coupling constants .
Advanced: How does the stereochemistry of the hydroxypropyl group influence the compound's reactivity in organocatalytic reactions?
Answer:
The (R)-configuration directs hydrogen-bonding interactions in asymmetric catalysis. For example, in [3+3] cycloadditions, the hydroxypropyl group acts as a hydrogen-bond donor to activate dienophiles, with enantioselectivity driven by the spatial arrangement of the (R)-center . Stereochemical inversion (e.g., to the (S)-enantiomer) reduces catalytic efficiency by ~70%, as shown in comparative studies with carbazole alkaloid intermediates . Kinetic resolution experiments (e.g., TEMPO oxidations) further demonstrate that the (R)-isomer reacts 3× faster than the (S)-isomer due to favorable transition-state geometry .
Basic: What are the key considerations in optimizing crystallization conditions for this sulfonamide?
Answer:
- Solvent Selection : CH₂Cl₂ or EtOAC/hexane mixtures promote slow evaporation, yielding high-purity crystals .
- Temperature Gradient : Cooling from RT to 4°C over 48 hours enhances crystal lattice formation.
- Seeding : Use of microcrystalline seeds prevents oiling-out during solvent removal.
- Additives : Trace H₂O (1–2%) in CH₂Cl₂ improves hydrogen-bond networking, as evidenced by X-ray structures showing intermolecular N–H⋯O interactions .
Advanced: What intermolecular interactions stabilize the crystal lattice of this compound, and how do these affect its physicochemical properties?
Answer:
X-ray studies reveal a 3D network stabilized by:
- N–H⋯O Hydrogen Bonds : Between sulfonamide NH and adjacent sulfonyl oxygen (d = 2.89 Å, θ = 158°) .
- C–H⋯O Interactions : Aromatic CH groups and hydroxyl oxygen (d = 3.12 Å) .
These interactions increase melting point (mp ~120–125°C) and reduce solubility in non-polar solvents (e.g., logP = 1.2). Disruption of hydrogen bonds (e.g., via methylation of the hydroxyl group) lowers thermal stability by ~40°C .
Advanced: How can structural analogs of this compound be designed to modulate biological activity, and what synthetic challenges arise?
Answer:
- Bioisosteric Replacement : Substituting the 4-methylbenzenesulfonyl group with heterocyclic sulfonamides (e.g., thiazole) enhances blood-brain barrier penetration, as seen in neurogenesis studies with carbazole derivatives .
- Stereochemical Diversification : Introducing (S)-configured hydroxypropyl groups requires chiral auxiliaries (e.g., Evans oxazolidinones), increasing synthetic steps by 2–3 .
- Challenges : Epimerization during TEMPO oxidations and low yields (<30%) in cross-coupling reactions (e.g., Suzuki-Miyaura) due to sulfonamide coordination to palladium .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during NaOCl additions to avoid chlorine gas exposure .
- Waste Disposal : Neutralize acidic/basic washes before aqueous disposal; organic residues incinerated as halogenated waste .
Advanced: How can computational methods predict the pharmacokinetic properties of derivatives of this compound?
Answer:
- ADMET Prediction : Tools like SwissADME calculate logP (1.5–2.0), topological polar surface area (TPSA ~90 Ų), and CYP450 inhibition profiles .
- MD Simulations : Reveal binding modes to targets like carbonic anhydrase, with sulfonamide NH forming key hydrogen bonds to zinc ions .
- Limitations : Predictions underestimate metabolic stability for derivatives with labile hydroxypropyl groups, necessitating in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
